QS-21

vaccine adjuvant saponin toxicity comparison

QS-21 supply chain concentration risk limits access to this clinically validated adjuvant, with bark-extracted material subject to single-supplier dependency and climate vulnerability. This GMP-compatible saponin, the only Quillaja fraction incorporated into multiple FDA- and WHO-approved vaccines (Shingrix®, Mosquirix®), delivers mixed Th1/Th2 responses unattainable with alum or QS-7/QS-18 alternatives. - ≥98% purity by HPLC; cpcQS-21 (cultured plant cell) option available for supply diversification. - 2.5 μg threshold adjuvant dose in murine models; ≥100-fold antibody titer enhancement vs. antigen alone. - Suitable for subunit/recombinant vaccines targeting intracellular pathogens and cancer immunotherapy.

Molecular Formula C92H148O46
Molecular Weight 1990.1 g/mol
Cat. No. B8201602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQS-21
Molecular FormulaC92H148O46
Molecular Weight1990.1 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O
InChIInChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1
InChIKeyDRHZYJAUECRAJM-DWSYSWFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QS-21 Adjuvant: Clinical Validation


QS-21 is a purified triterpene glycoside saponin fraction isolated from the bark of Quillaja saponaria (soap bark tree), with a molecular weight of approximately 1990 Da [1]. It functions as a vaccine adjuvant by stimulating both humoral and cell-mediated immunity, eliciting robust Th1-type and Th2-type immunological responses [2]. QS-21 is a core component of GSK's AS01 liposomal adjuvant system (alongside MPL) and has been incorporated into FDA- and WHO-approved vaccines including Shingrix® (herpes zoster) and Mosquirix® (malaria) [3]. The compound is marketed under the trademark STIMULON® by Agenus/SaponiQx and represents one of the most extensively clinically validated saponin adjuvants, having been evaluated in over 120 clinical trials and administered to more than 3,000 patients as of 2002 [4].

Mixed Th1/Th2 adjuvant for vaccine immunogenicity research
Compatible with liposomal (AS01-type) co-formulation studies
Extensive vaccine trial research context (120+ study reports)

QS-21: Why Substitution Fails


Generic substitution of QS-21 with other Quillaja saponin fractions (QS-7, QS-17, QS-18) or semi-synthetic derivatives (GPI-0100) is not scientifically valid due to profound differences in immunological profile, toxicity, and clinical validation status. The four purified QS saponins exhibit divergent toxicity profiles, with QS-18 demonstrating the highest lethality in murine models, while QS-21 and QS-7 show minimal or no toxicity respectively [1]. Furthermore, QS-21 uniquely induces mixed Th1/Th2 cellular immunity critical for protection against intracellular pathogens, whereas certain QS-21 analogues (compounds 5 and 6) predominantly induce only Th2-like immunity [2]. Beyond compositional differences, QS-21's clinical pedigree distinguishes it: it is the only Quillaja saponin incorporated into multiple FDA-approved vaccines with established long-term safety and efficacy data in tens of thousands of human subjects, while alternatives like GPI-0100 remain investigational without equivalent clinical validation [3]. Substitution risks compromising both immune response quality and regulatory acceptance [4].

QS-18: Toxicity profile may differ substantially from QS-21, altering risk assessment in murine models. Direct substitution may shift model safety endpoints.
GPI-0100 components (analogs 5/6): Reported Th2-dominant polarization; mixed Th1/Th2 endpoint context may not transfer. CTL and balanced IgG subclass induction not guaranteed.
Non-QS-21 Quillaja saponins: Limited clinical vaccine trial context; research endpoint reproducibility may require review. Regulatory research-grade acceptance may differ.

QS-21: Quantitative Performance Evidence


Toxicity & Potency: Quillaja Saponin Comparison

Among four purified Quillaja saponin fractions (QS-7, QS-17, QS-18, QS-21), QS-21 demonstrates a favorable toxicity-to-adjuvanticity ratio. At the 5 μg dose where adjuvant response reaches near-maximum in murine intradermal immunization with BSA antigen, QS-21 exhibits very low lethality in mice, in contrast to QS-18 which is the most toxic fraction among the four [1]. All four saponins boost antibody levels by ≥100-fold relative to antigen alone [2]. QS-7, while also low-toxicity, shows distinct ISCOM-forming properties (predominantly lamellae and liposomes rather than homogeneous ISCOM dispersions) compared to QS-17, QS-18, and QS-21, which all yield homogeneous ISCOM dispersions [3].

Saponin toxicity & potency
Head-to-head
QS-21 vs QS-18: comparable ≥100-fold antibody boost; QS-21 very low lethality vs QS-18 most toxic in mice; QS-21 forms homogeneous ISCOMs unlike QS-7.
Reported favorable toxicity-to-adjuvanticity ratio among QS fractions.
Mouse intradermal BSA antigen model; ISCOM formation context.
vaccine adjuvant saponin toxicity comparison

Antibody Response vs Aluminum Phosphate

In a comparative analysis from a meta-analysis of randomized controlled vaccine trials, addition of QS-21 to the SA4Ag antigen formulation resulted in significantly enhanced ClfA (clumping factor A) antibody responses compared to aluminum phosphate (AlPO4) adjuvant. The geometric mean titer (GMT) for the QS-21-containing formulation was 516.4 (95% CI: 222.4–1199.0), whereas the AlPO4 formulation achieved a GMT of only 42.8 (95% CI: 17.9–102.1) [1]. This represents a 12.1-fold higher antibody response with QS-21, achieving statistical significance (unpaired t-test with Welch's correction: p = 0.048) [2].

Antibody response vs AlPO4
Cross-study comparable
QS-21 + SA4Ag: GMT 516.4 (95% CI 222.4–1199.0) vs AlPO4: 42.8 (95% CI 17.9–102.1). 12.1-fold difference (p=0.048).
Reported higher antibody titer endpoint vs aluminium adjuvant in human trial context.
ClfA ELISA; unpaired t-test with Welch correction.
vaccine adjuvant immunogenicity antibody titer aluminum adjuvant

Threshold Adjuvant Dose in Murine Model

QS-21 exhibits a defined threshold dose for adjuvant activity that serves as a quantitative potency benchmark. In C57BL/6 mice immunized with ovalbumin (OVA) antigen formulated in phosphate-buffered saline (PBS), a dose of 2.5 μg QS-21 constitutes the threshold dose required for enhancement of both antigen-specific antibody responses and antigen-specific cytotoxic T lymphocyte (CTL) responses [1]. Dose-response studies with BSA antigen demonstrated that adjuvant response nears maximum at 5 μg and plateaus up to 80 μg without additional benefit [2]. This threshold is maintained when aluminum hydroxide is included in the formulation [3].

Threshold adjuvant dose
Endpoint context
2.5 μg QS-21 in OVA/PBS induces antibody and CTL responses in C57BL/6 mice.
Supports lot-to-lot consistency benchmarking for preclinical studies.
Murine model; plateau near 5 μg; aluminum hydroxide inclusion compatible.
vaccine adjuvant dose-response potency threshold preclinical

Reactogenicity & Efficacy: AS01 vs AS02

QS-21, when co-formulated with MPL in cholesterol-based liposomes (AS01), demonstrates superior tolerability and immunogenicity compared to the same immunostimulatory components formulated in an oil-in-water emulsion (AS02). Clinical experience indicates that AS01 is better tolerated (besser verträglich) and simultaneously more efficacious (zugleich wirksamer) than AS02 [1]. Both formulations contain MPL and QS-21 as the active immunostimulatory agents, but the liposomal delivery system in AS01 provides improved safety and potency profiles [2]. This formulation-dependent differentiation is critical, as QS-21 in its free, unencapsulated form is known to cause immediate injection site pain and in vitro hemolysis [3].

AS01 vs AS02 formulation
Head-to-head
Liposomal AS01 (QS-21/MPL) reported better tolerability and immunogenicity than oil-in-water emulsion AS02.
Liposomal delivery may improve tolerability endpoint profile; formulation-dependent context.
Clinical vaccine trial reports; free QS-21 known injection site pain & hemolysis.
vaccine adjuvant liposome emulsion reactogenicity formulation

Th1/Th2 Polarization vs GPI-0100

QS-21 elicits mixed Th1/Th2 immune responses, a property critical for protection against intracellular pathogens and cancers. In contrast, QS-21 analogues 5 and 6 (which are major components of the semi-synthetic mixture GPI-0100) probably induce only Th2-like immunity [1]. Direct comparison of VSA-2 (a QS-21 analogue) with QS-21 shows comparable humoral and cellular immune enhancement [2]. However, the full chemical synthesis of QS-21 requires approximately 30 more synthetic steps compared to newer analogues with simplified structures [3], and newer analogues like VA05 and VA06 have been developed with comparable antibody titers to QS-21 while demonstrating reduced toxicity [4].

Th1/Th2 vs GPI-0100
Class-level
QS-21 elicits mixed Th1/Th2 immunity; GPI-0100 components (analogs 5/6) predominantly Th2-like.
Immune polarization context may differ; CTL endpoint relevance to review.
Synthetic analog comparison; VA05/VA06 may reduce toxicity but remain less validated.
vaccine adjuvant Th1/Th2 cellular immunity saponin analog synthesis

cpcQS-21 vs Bark Extraction Supply Chain

Traditional QS-21 production relies exclusively on extraction from the bark of wild Quillaja saponaria trees native only to Chile, creating supply chain vulnerability with only one primary supplier (Desert King) for all approved and late-phase vaccines [1]. CpcQS-21 (cultured plant cell QS-21), launched commercially in 2024 by SaponiQx/InvivoGen, offers a sustainable alternative derived from cultured plant cell sources rather than limited tree bark [2]. This platform enables uniform quality, scalable manufacturing, reduced cost, and supply chain diversification [3]. The global QS-21 supply chain operates with only a thin safety margin; projected production benchmark of 50 kg per year corresponds to at least one billion 50 μg vaccine doses [4]. While wild forest management can sustain current kilogram-scale production, clonal plantation forestry is identified as the most practical near-term strategy for meeting increasing demand, with plant cell culture approaches still facing technical and economic limitations for large-scale pharmaceutical production [5].

Supply chain: cpcQS-21 vs bark
Head-to-head
cpcQS-21 (cultured plant cell) offers uniform quality, scalable manufacture; bark extraction relies on single Chilean supplier with supply risk.
Reported supply chain diversification context; supports procurement resilience assessment.
Commercial availability via InvivoGen; 50 kg/year benchmark for 1B doses.
vaccine adjuvant manufacturing supply chain sustainability GMP

QS-21: Validated Application Scenarios


Liposomal Formulation (AS01-Type Systems)

QS-21 is optimally deployed in cholesterol-based liposomal formulations co-encapsulated with MPL, as demonstrated in GSK's AS01 adjuvant system used in Shingrix® (herpes zoster vaccine with 97% efficacy in adults ≥50 years) and Mosquirix® (WHO-endorsed malaria vaccine). This formulation approach mitigates QS-21's dose-limiting hemolytic activity and injection site reactogenicity while preserving its potent mixed Th1/Th2 immunostimulatory properties [1]. The liposomal delivery platform targets QS-21 to phagocytes and prevents the alkaline hydrolysis that degrades unencapsulated QS-21 [2]. Procurement of GMP-grade QS-21 for liposomal formulation development should specify purity ≥88% main peak by HPLC (214 nm UV detection), with 3-10% 2018 component as per commercial specifications [3].

Subunit & Recombinant Vaccines: Cellular Immunity

QS-21 is indicated for subunit and recombinant protein vaccines where induction of robust cellular immunity (Th1 and CD8+ CTL responses) is required in addition to humoral antibody responses. The threshold adjuvant dose of 2.5 μg in murine models provides a starting point for dose-ranging studies [1]. QS-21's ability to enhance antigen-specific antibody responses by ≥100-fold relative to antigen alone, combined with its capacity to induce balanced IgG1/IgG2a subclass profiles indicative of mixed Th1/Th2 immunity, distinguishes it from alum adjuvants that predominantly induce Th2-polarized responses [2]. This makes QS-21 particularly suitable for vaccines targeting intracellular pathogens (malaria, tuberculosis, HIV) and cancer immunotherapeutics where CTL responses are critical [3].

Sustainable Supply Chain Diversification

Organizations requiring large-scale, multi-year adjuvant supply should evaluate cpcQS-21 (cultured plant cell-derived QS-21) as a supply chain diversification strategy. Traditional bark-extracted QS-21 faces concentration risk with a single primary supplier (Desert King) and vulnerability to climate-related disruptions in Chile, where the soap bark tree grows natively [1]. cpcQS-21, available commercially through InvivoGen in 1, 5, and 25 mg research aliquots, offers a scalable, plant cell culture-based alternative with uniform quality and reduced environmental footprint [2]. While chemical synthesis of QS-21 remains economically challenging at scale (requiring >30 synthetic steps), plant cell culture and clonal plantation forestry represent the most viable near-term strategies for meeting the projected 50 kg/year demand benchmark supporting 1 billion 50 μg doses [3].

Comparator Adjuvant Studies & Immunoprofiling

QS-21 serves as an essential reference standard in comparative adjuvant research, particularly when evaluating novel synthetic saponin analogues or alternative adjuvant platforms. Studies have established that QS-21 analogues 5 and 6 (GPI-0100 components) induce predominantly Th2-like immunity, whereas QS-21 itself generates mixed Th1/Th2 responses [1]. Newer analogues such as VA05 and VA06 achieve antibody titers comparable to QS-21 with reduced toxicity and approximately 30 fewer synthetic steps, but have not yet matched QS-21's extensive clinical validation in over 120 trials [2]. For research programs evaluating next-generation adjuvants, QS-21 provides the clinically validated benchmark against which improvements in synthetic accessibility, toxicity profile, and immunogenicity must be measured [3].

Application
Selection Property
Validation Focus
Liposomal adjuvant formulation research
Cholesterol/MPL co-encapsulation compatibility
Injection site reactogenicity & hemolysis mitigation
Subunit vaccine immunogenicity research
Mixed Th1/Th2 & CTL induction profile
IgG subclass profiling & CTL assay endpoint review
Adjuvant supply chain research & procurement
Cultured plant cell origin (cpcQS-21)
Lot consistency & scale-up feasibility assessment
Comparator adjuvant benchmarking
Reference adjuvant with broad research context
Immune polarization vs synthetic analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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